5-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid

HIV RNase H Antiviral drug discovery Structure–activity relationship

Procure the authentic N-1 unsubstituted 5-hydroxy-4-oxo core (CAS 1909302-71-1) for reliable HIV RNase H drug discovery. It is the validated negative control (IC₅₀ > 25 µM) from the foundational Kankanala et al. SAR series. Unlike inactive 4-hydroxy or 1-hydroxy isomers, its specific 5-OH chelation geometry matches the active-site Mg²⁺ binding mode in PDB 5J1E, ensuring your SAR baseline is free from confounding variables. Essential for structure-guided INSTI scaffold development.

Molecular Formula C6H5NO4
Molecular Weight 155.11 g/mol
Cat. No. B8258046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Molecular FormulaC6H5NO4
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C(=CN1)O)C(=O)O
InChIInChI=1S/C6H5NO4/c8-4-2-7-1-3(5(4)9)6(10)11/h1-2,8H,(H,7,9)(H,10,11)
InChIKeyRIKZGVQHLMKRBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic Acid: Core Scaffold Identity and Procurement-Grade Characterization


5-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS 1909302-71-1, MF: C₆H₅NO₄, MW: 155.11 g/mol) is a member of the hydroxypyridonecarboxylic acid chemotype that constitutes the metal-chelating pharmacophore found in several FDA-approved antiviral agents including dolutegravir and bictegravir. [1] The compound serves as the N-1 unsubstituted core scaffold (designated compound 10a in the foundational SAR study by Kankanala et al.) from which all active HIV RNase H inhibitors in the series are derived via N-1 functionalization. [2] Unlike its substituted congeners, this unadorned core provides a critical baseline for structure–activity relationship (SAR) studies and functions as an essential negative control in biochemical assays targeting the HIV reverse transcriptase-associated RNase H domain. [2]

Why 5-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic Acid Cannot Be Replaced by Positional Isomers or Commercial Analogs


Generic substitution of 5-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid with commercially abundant alternatives such as 4-hydroxynicotinic acid (4-oxo-1,4-dihydropyridine-3-carboxylic acid, CAS 609-70-1) or 1-hydroxy-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid (CAS 501688-67-1) is chemically invalid for any application requiring the authentic 5-hydroxy substitution pattern. The position of the hydroxyl group dictates the metal-chelation geometry: the 5-hydroxy-4-oxo motif forms a distinct bidentate binding mode with divalent metal ions (Mg²⁺, Mn²⁺) in the HIV RNase H active site, as evidenced by X-ray crystallography (PDB: 5J1E, resolution 2.9 Å). [1] In the comprehensive SAR study by Kankanala et al., the N-1 unsubstituted 5-hydroxy-4-oxo core (compound 10a) displayed IC₅₀ > 25 µM against HIV RNase H (HTS-1, HTS-2, HTS-3), deliberately establishing that the core alone lacks inhibitory activity and that N-1 aryl/biaryl substitution is a required pharmacophore element. [2] This characteristic makes the compound uniquely valuable as a negative control and a starting scaffold—a role that no positional isomer or pre-substituted analog can fulfill without introducing confounding variables into SAR interpretation. [2]

Quantitative Differentiation Evidence for 5-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic Acid Versus Closest Analogs


HIV RNase H Inhibitory Activity: N-1 Unsubstituted Core (10a) Versus N-1 Biarylmethyl Analog (10t)

Compound 10a, the N-1 unsubstituted 5-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid, is completely inactive against HIV RNase H (IC₅₀ > 25 µM across three assay formats: HTS-1, HTS-2, HTS-3), whereas N-1 biarylmethyl analog 10t exhibits IC₅₀ values of 1.5 ± 0.2 µM (HTS-1), 5.1 ± 0.5 µM (HTS-2), and 4.9 ± 2.2 µM (HTS-3). [1] This >16.7-fold differential in potency demonstrates that the unsubstituted core is the essential precursor scaffold requiring N-1 functionalization for activity. [1]

HIV RNase H Antiviral drug discovery Structure–activity relationship

Selectivity Profile: RNase H Versus RT Polymerase and HIV Integrase for Core Scaffold 10a

Compound 10a shows no significant inhibition of any of the three HIV enzymatic targets tested: RT RNase H (IC₅₀ > 25 µM), RT polymerase (IC₅₀ > 25 µM), and HIV integrase (IC₅₀ > 100 µM). [1] In contrast, the N-1 biaryl analog 10t inhibits RT polymerase with IC₅₀ = 1.8 ± 0.1 µM and integrase with IC₅₀ = 8.4 µM, indicating that N-1 substitution introduces polypharmacology not present in the unsubstituted core. [1] This triple-target-negative profile establishes 10a as a uniquely clean starting scaffold free of confounding off-target activities. [1]

HIV reverse transcriptase Enzyme selectivity Off-target profiling

Structural Validation by X-Ray Crystallography: Active-Site Binding of the 5-Hydroxy-4-oxo Scaffold in HIV RT

The co-crystal structure of the 5-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid scaffold, bearing an N-1 (4'-sulfamoyl[1,1'-biphenyl]-4-yl)methyl substituent, bound to the HIV-1 reverse transcriptase RNase H active site has been solved at 2.9 Å resolution (PDB: 5J1E). [1] The structure confirms that the 5-hydroxy-4-oxo moiety coordinates two catalytic Mg²⁺ ions in a bidentate fashion, while the N-1 biarylmethyl group occupies a hydrophobic pocket adjacent to the active site. [1] This experimentally validated binding mode is specific to the 5-hydroxy regioisomer; the 3-hydroxy-4-oxo isomer (closely related iron-chelator class) orients its hydroxyl group differently, resulting in altered metal-coordination geometry that favors Fe³⁺ over Mg²⁺. [2]

X-ray crystallography Metal chelation Structure-based drug design

Molecular Weight Differential: 5-Hydroxy Analog Versus 4-Hydroxynicotinic Acid for Building Block Procurement

5-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid (MW: 155.11 g/mol, C₆H₅NO₄) differs from 4-hydroxynicotinic acid (4-oxo-1,4-dihydropyridine-3-carboxylic acid, CAS 609-70-1, MW: 139.11 g/mol, C₆H₅NO₃) by one additional oxygen atom (ΔMW = +16.00 g/mol). This mass difference corresponds to the presence of the 5-hydroxy group, which introduces an additional hydrogen-bond donor/acceptor site (4 H-bond acceptors, 2 H-bond donors for the target compound versus 3 H-bond acceptors, 2 H-bond donors for 4-hydroxynicotinic acid). This additional functionality is critical for the bidentate metal-chelation motif required in the HIV RNase H pharmacophore. [1]

Chemical procurement Building block Molecular weight

Validated Application Scenarios for 5-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic Acid


Negative Control Standard in HIV RNase H Biochemical Screening Cascades

The quantitatively established inactivity of 5-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid (compound 10a) against HIV RNase H (IC₅₀ > 25 µM across HTS-1, HTS-2, and HTS-3), RT polymerase (IC₅₀ > 25 µM), and HIV integrase (IC₅₀ > 100 µM) makes it the definitive negative control for any screening campaign targeting the HIV RNase H active site. [1] Its use alongside active N-1 aryl/ biaryl analogs (e.g., 10t, IC₅₀ = 1.5 µM) provides a validated assay window that benchmarks assay sensitivity and confirms that observed inhibition is driven by N-1 substitution rather than non-specific effects of the chelating core. [1] Procurement of this compound at ≥98% purity (as available from commercial suppliers) ensures reproducible baseline activity across independent screening laboratories.

Starting Scaffold for N-1 Diversification in Antiviral Lead Optimization

As the unsubstituted core scaffold from which all active HIV RNase H inhibitors in the Kankanala et al. series are derived, 5-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid enables systematic N-1 functionalization via alkylation with benzyl, aryl, or biarylmethyl halides. [1] The SAR data demonstrate that N-1 aryl substitution alone (compounds 10b–p) yields IC₅₀ values of 12–>25 µM, while N-1 biaryl substitution (10r–z) achieves submicromolar potency (IC₅₀ = 0.65–7.7 µM). [1] The clean triple-target-negative profile of the core (RNase H, RT polymerase, integrase all >25–100 µM) means that any emergent biological activity in derivatized analogs can be unambiguously attributed to the introduced N-1 substituent, eliminating confounding baseline effects during SAR interpretation. [1]

Metal-Chelation Fragment for Structure-Based Drug Design and Crystallography

The 5-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid scaffold has been experimentally validated in the HIV-1 reverse transcriptase co-crystal structure PDB 5J1E (2.9 Å resolution) as a bidentate chelator of the two catalytic Mg²⁺ ions in the RNase H active site. [1] This structural information enables rational, structure-guided optimization of the N-1 substituent to exploit the adjacent hydrophobic pocket while preserving the metal-coordination geometry of the core. [1] The distinct 5-hydroxy substitution pattern is critical for this binding mode; the 3-hydroxy-4-oxo regioisomer class preferentially chelates Fe³⁺ and is utilized in iron-overload therapeutics (e.g., deferiprone), demonstrating that regioisomer selection determines the target metal and therapeutic indication.

Regioisomer-Specific Building Block for Integrase Inhibitor Intermediate Synthesis

The 4-oxo-1,4-dihydropyridine-3-carboxylic acid fragment is a recognized substructure in FDA-approved HIV integrase inhibitors including dolutegravir and bictegravir, as well as the cystic fibrosis drug ivacaftor. [1] The 5-hydroxy-4-oxo variant provides the hydroxyl functionality at the correct position for further elaboration into the tricyclic core of integrase strand transfer inhibitors (INSTIs). [1] Procurement of this specific regioisomer (CAS 1909302-71-1) rather than the 4-hydroxy isomer (CAS 609-70-1) or the 1-hydroxy isomer (CAS 501688-67-1) ensures synthetic fidelity in multi-step INSTI intermediate preparations, preventing regioisomer-related synthesis failures that would require costly rework and material repurchase.

Quote Request

Request a Quote for 5-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.